An In-depth Technical Guide to the Synthesis and Characterization of 4H-Pyran-4-imine
An In-depth Technical Guide to the Synthesis and Characterization of 4H-Pyran-4-imine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4H-pyran framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of the novel heterocyclic compound, 4H-Pyran-4-imine. While the parent compound has not been extensively reported in the literature, this document extrapolates from established chemical principles and spectral data of analogous structures to provide a foundational resource for its future investigation. This guide details a plausible synthetic route from 4H-pyran-4-one, outlines a comprehensive experimental protocol, presents predicted spectral data for characterization, and discusses the potential biological significance of this compound class.
Proposed Synthesis of 4H-Pyran-4-imine
The most direct synthetic precursor to 4H-Pyran-4-imine is 4H-pyran-4-one. The synthesis of 4H-pyran-4-one can be achieved through the decarboxylation of chelidonic acid, which is prepared from the condensation of diethyl oxalate and acetone.[5]
The formation of the target imine would then proceed via a condensation reaction between 4H-pyran-4-one and a suitable nitrogen source, such as ammonia. This reaction is typically acid-catalyzed and requires the removal of water to drive the equilibrium towards the product.[6][7] However, it is important to note that the reaction of 4H-pyran-4-thiones with ammonia has been shown to yield 4(1H)-pyridinethiones, suggesting a potential for ring-opening and rearrangement.[8] Therefore, careful control of reaction conditions is crucial to favor the formation of the desired imine.
A plausible reaction mechanism for the formation of 4H-Pyran-4-imine is depicted below.
Caption: Proposed acid-catalyzed mechanism for the synthesis of 4H-Pyran-4-imine.
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for the synthesis of 4H-Pyran-4-imine.
Synthesis of 4H-Pyran-4-one
This procedure is adapted from the known synthesis via decarboxylation of chelidonic acid.[5]
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Setup: A 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet is charged with chelidonic acid (10 g, 54.3 mmol).
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Reaction: The flask is heated in a sand bath to 250-260 °C. The solid will melt and effervescence (CO2 evolution) will be observed. The heating is continued until the gas evolution ceases.
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Purification: The crude product is purified by vacuum distillation to yield 4H-pyran-4-one as a colorless solid.
Synthesis of 4H-Pyran-4-imine
This procedure is a generalized method for imine synthesis from a ketone.[9][10]
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Setup: A 100 mL round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser. The flask is charged with 4H-pyran-4-one (5.0 g, 52.0 mmol), toluene (50 mL), and a catalytic amount of p-toluenesulfonic acid (0.1 g, 0.58 mmol).
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Reaction: Anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in an appropriate solvent is added. The reaction mixture is heated to reflux. The formation of water will be observed in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield 4H-Pyran-4-imine.
Caption: A generalized experimental workflow for the synthesis of 4H-Pyran-4-imine.
Characterization
The characterization of 4H-Pyran-4-imine would rely on standard spectroscopic techniques. The following tables summarize the known data for the precursor, 4H-pyran-4-one, and the predicted data for the target imine.
Characterization Data for 4H-Pyran-4-one
| Technique | Data | Reference |
| ¹H NMR | δ (ppm): 7.7 (d, 2H), 6.4 (d, 2H) | [11] |
| ¹³C NMR | δ (ppm): 175.0 (C=O), 140.0 (CH), 117.0 (CH) | [12] |
| IR (cm⁻¹) | ~1660 (C=O stretch), ~1600 (C=C stretch) | [13] |
| Mass Spec (m/z) | 96.02 (M+) | [13][14] |
Predicted Characterization Data for 4H-Pyran-4-imine
The predicted data is based on the known shifts for 4H-pyran-4-one and the typical spectral changes observed upon imine formation.[6] The C=N stretch in the IR spectrum of imines typically appears in the range of 1650-1670 cm⁻¹.[6]
| Technique | Predicted Data | Justification |
| ¹H NMR | δ (ppm): ~7.5-7.8 (d, 2H), ~6.2-6.5 (d, 2H), ~8.0-9.0 (br s, 1H, N-H if unsubstituted) | The protons on the pyran ring are expected to be slightly shifted. An N-H proton signal would be present if the imine is unsubstituted. |
| ¹³C NMR | δ (ppm): ~160-170 (C=N), ~138-142 (CH), ~115-119 (CH) | The C4 carbon signal will shift upfield from the carbonyl carbon of the pyranone. |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch, if unsubstituted), ~1650-1670 (C=N stretch), ~1600 (C=C stretch) | Appearance of a C=N stretch and disappearance of the C=O stretch. An N-H stretch would be present for the primary imine. |
| Mass Spec (m/z) | 95.04 (M+) | The molecular weight of C5H5NO. |
Potential Biological Significance
While there is no specific data on the biological activity of 4H-Pyran-4-imine, the broader class of 4H-pyran derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.[1][2][3][4] These activities suggest that 4H-Pyran-4-imine could be a valuable starting point for the development of new therapeutic agents.
Some of the reported biological activities of 4H-pyran derivatives include:
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Antimicrobial Activity: Many 4H-pyran derivatives have demonstrated efficacy against various bacterial and fungal strains.[2]
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Antioxidant Activity: The pyran ring system is found in many natural and synthetic compounds with antioxidant properties.[1]
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Anticancer Activity: Certain 4H-pyran derivatives have shown cytotoxic effects against various cancer cell lines, with some acting as Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[1][3]
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Vasorelaxant and Trachea-relaxant Activity: Some derivatives have been shown to have relaxant effects on smooth muscle tissue, suggesting potential applications in cardiovascular and respiratory diseases.[4]
Caption: Overview of the diverse biological activities associated with the 4H-pyran scaffold.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of the novel compound 4H-Pyran-4-imine. Based on established synthetic methodologies for related compounds, a plausible route for its preparation from 4H-pyran-4-one has been proposed, along with a detailed experimental protocol. Furthermore, predicted spectroscopic data have been presented to aid in its future identification and characterization. The diverse biological activities of the 4H-pyran scaffold suggest that 4H-Pyran-4-imine and its future derivatives could be of significant interest to researchers in medicinal chemistry and drug development. Further experimental work is required to validate the proposed synthesis and to explore the physicochemical properties and biological activities of this promising new compound.
References
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- 12. spectrabase.com [spectrabase.com]
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